molecular formula C9H15Cl2N3O2S B6604729 (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride CAS No. 1824925-72-5

(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B6604729
CAS RN: 1824925-72-5
M. Wt: 300.20 g/mol
InChI Key: XOURCRTVSKQWIT-YCBDHFTFSA-N
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Description

(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride, also known as 3R-1-PSP, is an organic compound with a wide variety of applications in scientific research. It is a chiral compound composed of two asymmetric carbon atoms, which results in two optical isomers, designated as (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride and (3S)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride. This compound is a useful reagent for the preparation of enantiomerically pure compounds, and it has been used in a number of research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the study of the structure and function of proteins.

Scientific Research Applications

(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride has a number of applications in scientific research. It is used as a chiral reagent in the synthesis of enantiomerically pure compounds, and it is also used in the study of enzyme kinetics and the structure and function of proteins. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antiarrhythmics, and antihistamines.

Mechanism of Action

The mechanism of action of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride is not well understood. However, it is believed that the compound acts as a chiral reagent by binding to the active site of an enzyme, thus inhibiting its activity. This inhibition of enzyme activity can lead to a variety of effects, depending on the enzyme in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride are not well understood. However, it is believed that the compound can inhibit the activity of certain enzymes, which can lead to a variety of effects, depending on the enzyme in question. For example, the inhibition of an enzyme involved in the metabolism of drugs can lead to increased levels of the drug in the body, while the inhibition of an enzyme involved in the metabolism of hormones can lead to decreased levels of the hormone in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride in laboratory experiments is its ability to act as a chiral reagent. This allows researchers to synthesize enantiomerically pure compounds, which can be used in a variety of applications, such as the synthesis of pharmaceuticals and the study of enzyme kinetics. However, this compound also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is not very stable, which can lead to degradation over time.

Future Directions

There are a number of potential future directions for the use of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride. One possible direction is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Finally, the compound could be used in the development of new pharmaceuticals, as well as the study of enzyme kinetics and the structure and function of proteins.

Synthesis Methods

The synthesis of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride is typically achieved through a multi-step process. The first step involves the reaction of pyridine-3-sulfonyl chloride and pyrrolidine in the presence of sodium hydroxide to produce the desired amide. The second step involves the reaction of the amide with hydrochloric acid to produce the dihydrochloride salt. The final step involves the purification of the compound by recrystallization.

properties

IUPAC Name

(3R)-1-pyridin-3-ylsulfonylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.2ClH/c10-8-3-5-12(7-8)15(13,14)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOURCRTVSKQWIT-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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